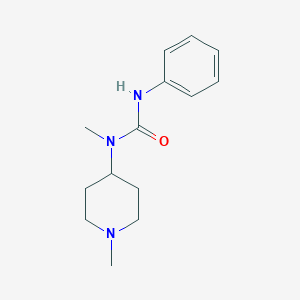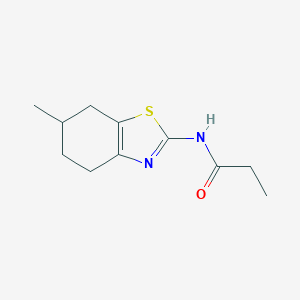![molecular formula C14H20N2O3S B256688 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H22N2O3S. It is also known as TAK-659 and is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained attention in the scientific community due to its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In
Mécanisme D'action
The mechanism of action of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine have been studied extensively. It has been shown to have inhibitory effects on BTK, which leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its specificity for BTK. This specificity allows for targeted inhibition of BTK, which can be useful in studying the role of BTK in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into the role of BTK in various diseases.
Méthodes De Synthèse
The synthesis of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction between 4-ethylbenzenesulfonyl chloride and 1-acetyl piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and purification steps. The yield of the synthesis process is reported to be around 70%.
Applications De Recherche Scientifique
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have inhibitory effects on BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is involved in the proliferation and survival of B-cells, which are involved in various autoimmune disorders and cancers.
Propriétés
Nom du produit |
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine |
|---|---|
Formule moléculaire |
C14H20N2O3S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3S/c1-3-13-4-6-14(7-5-13)20(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
Clé InChI |
AMZNQCTVZZBAKR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)


![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)


![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
